![molecular formula C20H24N2O4S B2858877 2,3,4,5,6-pentamethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922063-65-8](/img/structure/B2858877.png)
2,3,4,5,6-pentamethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,3,4,5,6-pentamethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H24N2O4S and its molecular weight is 388.48. The purity is usually 95%.
BenchChem offers high-quality 2,3,4,5,6-pentamethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,4,5,6-pentamethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photosensitizer Applications in Photodynamic Therapy
Benzenesulfonamide derivatives have been explored for their potential in photodynamic therapy (PDT), particularly for cancer treatment. The synthesis of zinc phthalocyanine substituted with benzenesulfonamide groups has shown promising results. These compounds exhibit high singlet oxygen quantum yield, making them suitable as Type II photosensitizers in PDT. Their good fluorescence properties and appropriate photodegradation quantum yield are essential for effective cancer treatment through this mechanism (Pişkin, Canpolat, & Öztürk, 2020).
Environmental Analysis and Contaminant Extraction
In environmental sciences, benzenesulfonamide derivatives are utilized in analytical methods for the extraction and determination of emerging contaminants from soil samples. A novel low-pressurized microwave-assisted extraction method has been developed to extract benzotriazole, benzothiazole, and benzenesulfonamide compounds efficiently, highlighting their ubiquity as industrial and household pollutants (Speltini et al., 2016).
Antimicrobial and Antifungal Activities
The synthesis of novel benzenesulfonamide derivatives with potential antimicrobial and antifungal activities has been a focus of pharmaceutical research. Some compounds have shown significant activity against various bacteria and fungi, suggesting their potential in developing new antimicrobial agents. This includes compounds that have been synthesized to explore their bioactivity, further emphasizing the chemical versatility and potential therapeutic applications of benzenesulfonamides (Sarvaiya, Gulati, & Patel, 2019).
Enzyme Inhibition for Drug Development
Benzenesulfonamide derivatives have been studied for their inhibitory effects on various enzymes, including carbonic anhydrases. These studies are crucial for drug development, particularly in identifying new therapeutic targets for diseases like glaucoma and neuropathic pain. The detailed analysis of these compounds' inhibitory capacities can lead to the development of more effective drugs with fewer side effects (Altug et al., 2017).
properties
IUPAC Name |
2,3,4,5,6-pentamethyl-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-11-12(2)14(4)19(15(5)13(11)3)27(24,25)22-16-6-7-18-17(10-16)20(23)21-8-9-26-18/h6-7,10,22H,8-9H2,1-5H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSXXQIYNWVKMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NC2=CC3=C(C=C2)OCCNC3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5,6-pentamethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-cyclopentyl-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide](/img/structure/B2858794.png)
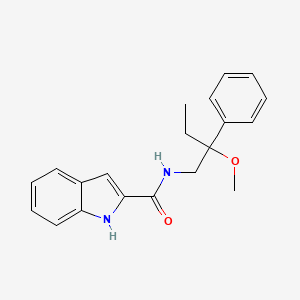
![1,2-Diazaspiro[4.6]undecan-3-one](/img/structure/B2858797.png)
![N-([1,1'-biphenyl]-2-yl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide](/img/structure/B2858799.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(2-fluoro-4-methylphenyl)amino]acetamide](/img/structure/B2858800.png)
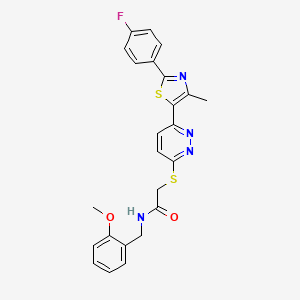
![5-((2-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2858802.png)
![2-chloro-N-{2-[(3,4-dimethylphenyl)sulfanyl]ethyl}pyridine-4-carboxamide](/img/structure/B2858803.png)
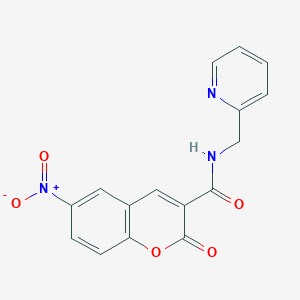
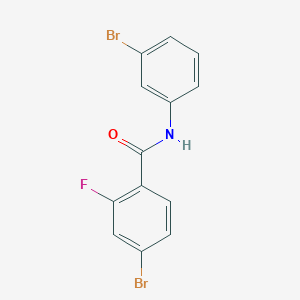
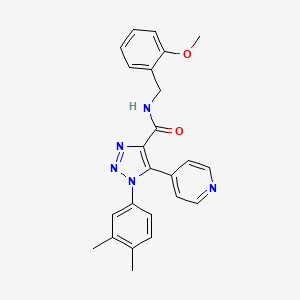
![1-[3-(Difluoromethyl)phenyl]propan-1-one](/img/structure/B2858813.png)
![2-[3-(4-ethoxyphenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/no-structure.png)
![2-[(Pyridin-2-ylamino)methyl]pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B2858815.png)